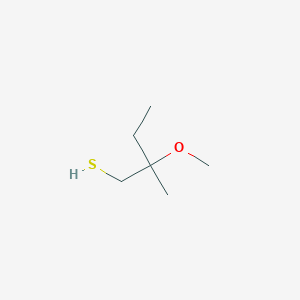

2-Methoxy-2-methylbutane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-2-methylbutane-1-thiol is an organic compound with the molecular formula C6H14OS. It is a sulfur-containing compound known for its distinct chemical properties and potential applications in various fields. The compound is characterized by the presence of a methoxy group and a thiol group attached to a butane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-methylbutane-1-thiol can be achieved through several chemical reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of a catalyst to form 2-methoxy-2-methylbutane. This intermediate is then subjected to thiolation using hydrogen sulfide or a thiolating agent to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxy-2-methylbutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Flavor and Fragrance Applications

2-Methoxy-2-methylbutane-1-thiol is primarily utilized in the flavor and fragrance industry due to its unique sensory properties. It imparts a sulfurous note that is characteristic of certain fruit flavors, especially blackcurrant. Its applications include:

- Flavoring Agent : Used in food products to enhance fruity flavors, particularly in tropical fruit and peach formulations.

- Fragrance Component : Incorporated into perfumes and scented products to provide depth and complexity, often mimicking natural scents found in fruits and flowers .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its utility includes:

- Synthesis of Thiol Derivatives : The compound can be used to produce other thiols which have significant biological activities. For example, it can participate in reactions that yield compounds with potential therapeutic effects .

- Analytical Reference Standard : It is employed as an analytical standard in the determination of thiol concentrations in biological samples, aiding in pharmacokinetic studies .

Analytical Chemistry

The compound is also significant in analytical chemistry for its role in separation techniques:

- High-Performance Liquid Chromatography (HPLC) : this compound can be analyzed using reverse-phase HPLC methods, which are essential for isolating impurities during preparative separations. This technique is scalable and compatible with mass spectrometry applications .

Case Study 1: Flavor Profile Analysis

A study conducted on various fruit extracts demonstrated the efficacy of this compound in enhancing the flavor profile of blackcurrant products. The compound was found to significantly improve consumer acceptance scores when included at optimized concentrations.

Case Study 2: Synthesis Pathway Development

Research focused on synthesizing novel thiol-based drugs highlighted the use of this compound as a key intermediate. The study showcased a multi-step synthesis where this thiol facilitated the formation of more complex thiol derivatives with promising pharmacological activities.

Mécanisme D'action

The mechanism of action of 2-Methoxy-2-methylbutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

4-Methoxy-2-methyl-2-butanethiol: Similar in structure but with different positioning of the methoxy and thiol groups.

2-Mercapto-4-methoxy-2-methylbutane: Another sulfur-containing compound with similar functional groups

Uniqueness: 2-Methoxy-2-methylbutane-1-thiol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

2-Methoxy-2-methylbutane-1-thiol, an organosulfur compound with the molecular formula C6H14OS, has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a thiol group (-SH) and a methoxy group (-OCH₃) on a branched alkyl chain. This structural arrangement contributes to its distinctive reactivity and interaction with various biomolecules. The presence of the thiol group is particularly significant, as thiols are known to participate in redox reactions and can form covalent bonds with proteins.

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes through the thiol group. These interactions can lead to:

- Covalent bonding : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering enzyme activity and cellular signaling pathways.

- Antioxidant properties : Thiols can act as reducing agents, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

- Enzyme inhibition : The compound may inhibit specific enzymes, leading to alterations in metabolic pathways.

Antimicrobial Activity

Research indicates that thiol-containing compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiol-functionalized compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some compounds in related studies ranged from 1.56 to 12.5 μg/mL against MRSA strains, highlighting the potential of thiols in developing antimicrobial agents .

Cytotoxicity Studies

In cell culture studies, this compound has been evaluated for its cytotoxic effects. It was observed that the compound could induce apoptosis in cancer cell lines at micromolar concentrations. For example, rhodium complexes derived from similar thiol compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the thiol's reactivity contributes to its biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Methoxy-2-methylbutane-1-thiol | C5H12OS | Different positioning of methoxy and thiol groups |

| 2-Mercapto-4-methoxy-2-methylbutane | C5H12OS | Contains similar functional groups but distinct structure |

| 2-Methyl-1-propanethiol | C4H10S | Lacks methoxy group; simpler structure |

| 3-Mercapto-3-methylbutanol | C5H12OS | Similar reactivity but different functional arrangement |

The unique arrangement of functional groups in this compound differentiates it from other sulfur-containing compounds, enhancing its value in specialized applications.

Case Studies and Research Findings

- Thiol Functionalization in Drug Development : A study explored the use of thiol groups in drug design, demonstrating that compounds like this compound could serve as precursors for more complex therapeutic agents. The ability to modify the thiol group allows for diverse structural variations that can enhance biological activity .

- Antioxidant Activity Assessment : Research has shown that compounds containing thiol groups can effectively reduce oxidative stress markers in vitro. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives of this compound could inhibit topoisomerase II activity, which is vital for DNA replication and repair processes. The effectiveness varied based on structural modifications made to the thiol moiety .

Propriétés

IUPAC Name |

2-methoxy-2-methylbutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-4-6(2,5-8)7-3/h8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAFVADZGJMQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CS)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.